Desthiazoximic Acid Ceftiofur
Desthiazoximic Acid Ceftiofur
Brand Name:
Vulcanchem
CAS No.:
80370-59-8
VCID:
VC21118321
InChI:
InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1
SMILES:
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Molecular Formula:
C13H12N2O5S2
Molecular Weight:
340.4 g/mol
Desthiazoximic Acid Ceftiofur
CAS No.: 80370-59-8
Cat. No.: VC21118321
Molecular Formula: C13H12N2O5S2
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80370-59-8 |
|---|---|
| Molecular Formula | C13H12N2O5S2 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (6R,7R)-7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1 |
| Standard InChI Key | ZMPDMYFTSINIIZ-LDYMZIIASA-N |
| Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 |
| SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator